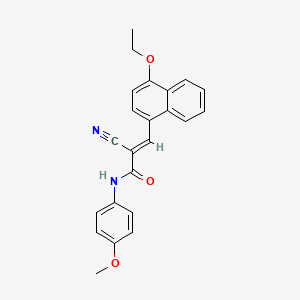
(2E)-2-cyano-3-(4-ethoxynaphthalen-1-yl)-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-2-cyano-3-(4-ethoxynaphthalen-1-yl)-N-(4-methoxyphenyl)prop-2-enamide,” also known by its IUPAC name, is a fascinating organic compound. Its chemical structure consists of a naphthalene ring, an amide group, and a cyano group, all intricately arranged. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-ethoxynaphthalen-1-amine with 4-methoxybenzoyl chloride, followed by cyanoethylation. The reaction proceeds via an amide bond formation and subsequent cyano group addition.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents (such as dichloromethane or tetrahydrofuran) and base catalysts (such as triethylamine). Precise reaction temperatures and reaction times vary depending on the specific protocol.
Industrial Production: While not widely produced on an industrial scale, research laboratories and pharmaceutical companies synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: “(2E)-2-cyano-3-(4-ethoxynaphthalen-1-yl)-N-(4-methoxyphenyl)prop-2-enamide” undergoes various chemical reactions:
Oxidation: It can be oxidized to form an imine or an oxime.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: Nucleophilic substitution reactions occur at the amide nitrogen or the cyano carbon.
Addition: It can participate in conjugate addition reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) for amide substitution; nucleophiles (e.g., amines) for cyano substitution.
Addition: Strong bases (e.g., sodium ethoxide) for conjugate addition.
Major Products: The major products depend on the specific reaction conditions. Oxidation yields imines or oximes, while reduction leads to the corresponding amine. Substitution reactions result in modified amides or cyano-substituted derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, exploring its role as a versatile building block for more complex molecules.
Biology and Medicine:Anticancer Properties: Investigations suggest potential anticancer activity due to its cyano group and aromatic rings.
Anti-inflammatory Effects: The compound may modulate inflammatory pathways.
Neuroprotection: Some studies indicate neuroprotective effects.
Industry: While not yet widely used in industry, its unique structure may inspire novel materials or pharmaceuticals.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
This compound’s uniqueness lies in its combination of cyano, amide, and naphthalene moieties. Similar compounds include other cyano-substituted amides, but few exhibit the same arrangement.
Properties
Molecular Formula |
C23H20N2O3 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-ethoxynaphthalen-1-yl)-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C23H20N2O3/c1-3-28-22-13-8-16(20-6-4-5-7-21(20)22)14-17(15-24)23(26)25-18-9-11-19(27-2)12-10-18/h4-14H,3H2,1-2H3,(H,25,26)/b17-14+ |
InChI Key |
HBJBNVIYQGNAAY-SAPNQHFASA-N |
Isomeric SMILES |
CCOC1=CC=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















